Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure is substituted at positions 3 and 5 with a phenyl group and a 2-phenylacetamido moiety, respectively, and an ethyl carboxylate ester at position 1. Its synthesis likely involves cyclization and amide coupling steps, common in thienopyridazine chemistry .
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-2-30-23(29)20-17-14-31-21(24-18(27)13-15-9-5-3-6-10-15)19(17)22(28)26(25-20)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNQPWGHRHZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential pharmaceutical applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by its IUPAC name: This compound . Its molecular formula is with a molecular weight of approximately 367.44 g/mol. The structure includes a thieno-pyridazine core, which is known for its diverse biological activities.
Structural Formula
The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.44 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.0 |
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-oxo-3-phenyl derivatives exhibit significant antimicrobial properties. A study demonstrated that thieno-pyridazine derivatives showed activity against various bacterial strains, suggesting potential use as antibacterial agents .
The proposed mechanism of action for ethyl 4-oxo-3-phenyl derivatives involves inhibition of bacterial enzymes critical for cell wall synthesis and metabolic pathways. This is supported by structure-activity relationship (SAR) studies that highlight the importance of the thieno-pyridazine moiety in binding to target proteins .
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial effects of ethyl 4-oxo derivatives.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition of bacterial growth was observed, particularly against Staphylococcus aureus and Escherichia coli.
- : The compound shows promise as a lead for developing new antibacterial agents.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay to measure cell viability.
- Results : Moderate cytotoxicity was noted in several cancer cell lines, indicating potential for anticancer applications.
- : Further exploration into its mechanism of action is warranted to understand its anticancer properties.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as an anti-inflammatory agent. In vivo models demonstrated reduced inflammation markers after administration of ethyl 4-oxo derivatives, suggesting a role in modulating immune responses .
Toxicological Profile
The toxicological profile of ethyl 4-oxo compounds has been assessed through acute and chronic toxicity studies. Results indicate a favorable safety margin, although further long-term studies are necessary to fully understand its safety profile in clinical settings.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The most directly comparable compound is ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (). Key differences include:
Position 3 Substituent: The target compound has a phenyl group, while the analog features a 4-(trifluoromethyl)phenyl group.
Position 5 Substituent : The target compound’s 2-phenylacetamido group contrasts with the analog’s 3-phenylpropanamido chain. The longer propanamido chain may alter hydrogen-bonding interactions and binding affinity in biological targets.
Table 1: Structural and Hypothesized Property Comparison
*LogP values estimated via fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
